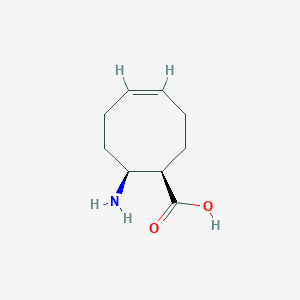

Cis-(z)-8-Amino-cyclooct-4-enecarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

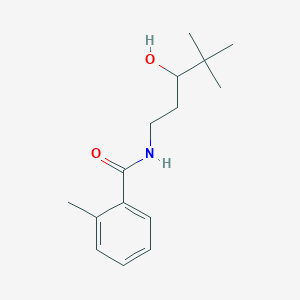

“Cis-(z)-8-Amino-cyclooct-4-enecarboxylic acid” is a complex organic compound. The “cis” and “Z” descriptors indicate that the compound has a specific geometric isomerism . In Z isomers, the highest priority groups bonded to each carbon in the double bond are pointing in the same direction . The “8-Amino” part suggests the presence of an amino group (-NH2) on the 8th carbon of the cyclooctane ring. The “cyclooct-4-ene” indicates an eight-membered carbon ring with a double bond at the 4th position. The “carboxylic acid” signifies the presence of a carboxylic acid functional group (-COOH).

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclooctane ring, the introduction of the double bond to create the alkene, and the addition of the amino and carboxylic acid functional groups. Unfortunately, without specific literature or resources, it’s challenging to provide a detailed synthesis analysis .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the cyclooctane ring, with a double bond creating an area of restricted rotation . The presence of the amino and carboxylic acid functional groups would also significantly influence the compound’s physical and chemical properties .

Chemical Reactions Analysis

The compound’s reactivity would be influenced by the alkene and the amino and carboxylic acid functional groups . Alkenes can participate in addition reactions, such as hydrogenation . The amino group can engage in reactions typical for amines, and the carboxylic acid can undergo reactions such as esterification .

科学的研究の応用

Enantioselective Synthesis of Tartaric Acid

Tartaric acid is an essential chiral chemical building block with wide-ranging industrial and scientific applications. Researchers have successfully achieved the enantioselective synthesis of both l(+)- and d(-)-tartaric acids using bacteria that express cis-epoxysuccinate hydrolase (CESH) activity . These enzymes exhibit unique characteristics, including substrate specificity for a small, mirror-symmetric, highly hydrophilic molecule. The resulting tartaric acids demonstrate nearly 100% enantiomeric purity. This application has implications in food, wine, pharmaceuticals, and chemical industries.

Immobilization Techniques

Researchers investigate immobilization methods for CESHs to enhance their stability and reusability. Immobilized whole-cell catalysts offer advantages over purified enzymes, especially in industrial processes. However, addressing low cell permeability remains a challenge .

Future Research and Applications

Continued research on CESHs involves understanding their catalytic mechanisms, optimizing enzyme stability, and exploring novel applications. As biocatalysts, they hold promise for sustainable chemical synthesis and pharmaceutical manufacturing.

Xuan, J., & Feng, Y. (2019). Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives. Molecules, 24(5), 903. DOI: 10.3390/molecules24050903

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c10-8-6-4-2-1-3-5-7(8)9(11)12/h1-2,7-8H,3-6,10H2,(H,11,12)/b2-1-/t7-,8+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPJMACBYICUIDP-DREYKADXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(CCC=C1)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/1C[C@H]([C@H](CC/C=C1)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-chloro-4-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2609245.png)

![N-(4-chlorophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2609254.png)

![4-[butyl(ethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2609255.png)

![4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazole-2-carbonitrile](/img/structure/B2609258.png)

![2-(1H-imidazol-1-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B2609266.png)